Oseltamivir
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGPKBBMSAYNT-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044291 | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 6.86e-01 g/L | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
196618-13-0, 204255-11-8 | |
| Record name | Oseltamivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oseltamivir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSELTAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSELTAMIVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Oseltamivir Antiviral Action
Inhibition of Influenza Virus Neuraminidase
Oseltamivir's primary antiviral activity is the inhibition of the influenza virus neuraminidase (NA) enzyme. drugbank.comroche.com NA is a glycoprotein (B1211001) found on the surface of the influenza virus and plays a crucial role in the release of newly formed virus particles from infected host cells. nih.govpatsnap.com
Competitive Inhibition Mechanism
This compound functions as a competitive inhibitor of the neuraminidase enzyme. wikipedia.orgnih.gov It is designed to mimic sialic acid, the natural substrate for neuraminidase. wikipedia.orgscbt.com By binding to the active site of the enzyme, this compound prevents the enzyme from cleaving sialic acid residues on the surface of host cells and newly formed virions. wikipedia.orgpatsnap.com This competitive inhibition effectively blocks the function of neuraminidase. patsnap.com
Interaction with Sialic Acid Binding Site
The active form of this compound, this compound carboxylate, binds to the highly conserved active site of the neuraminidase enzyme. nih.govresearchgate.net This binding site is a pocket formed by several key amino acid residues. nih.gov Molecular dynamics simulations have revealed that this compound can be transferred from a secondary sialic acid binding site to the catalytic site. nih.govresearchgate.net The carboxylate group of this compound forms hydrogen bonds with arginine residues (Arg118, Arg292, and Arg371) within the active site, which is a critical interaction for its inhibitory activity. nih.govmdpi.com
Prevention of Virion Release and Spread
The neuraminidase enzyme facilitates the release of progeny virions from infected cells by cleaving sialic acid, which acts as a receptor for the viral hemagglutinin (HA) protein. nih.govmdpi.com By inhibiting neuraminidase, this compound prevents this cleavage. wikipedia.orgpatsnap.com As a result, newly formed virus particles remain tethered to the host cell surface and aggregate, which prevents their release and subsequent spread to other cells. uio.nofda.gov This action effectively halts the progression of the infection within the body. patsnap.commedicalnewstoday.com
This compound as a Prodrug: Conversion to this compound Carboxylate
This compound is administered as an inactive prodrug, this compound phosphate (B84403), to enhance its oral bioavailability. fda.govnih.gov It requires metabolic activation in the body to exert its antiviral effect. nih.gov
Hepatic Esterase Hydrolysis and Activation
Following oral administration, this compound phosphate is readily absorbed from the gastrointestinal tract and is extensively converted to its active form, this compound carboxylate. drugbank.comfda.gov This conversion is primarily catalyzed by carboxylesterase 1 (CES1), an enzyme predominantly found in the liver. nih.govcapes.gov.br Studies have shown that liver microsomes rapidly hydrolyze this compound, while no significant hydrolysis occurs in intestinal microsomes or plasma. capes.gov.brresearchgate.net Research has also indicated that hepatic CES1 protein expression and the rate of this compound activation may be higher in females than in males. nih.gov
Role of this compound Carboxylate as the Active Metabolite
This compound carboxylate is the potent and selective inhibitor of the influenza virus neuraminidase. drugbank.comroche.com It is this active metabolite that binds to the enzyme's active site and carries out the antiviral action described in the preceding sections. patsnap.comnih.gov After its formation, this compound carboxylate is distributed systemically and reaches the sites of infection in concentrations sufficient to inhibit viral replication. nih.govresearchgate.net The conversion to the active carboxylate form is crucial for the therapeutic efficacy of this compound. patsnap.comcapes.gov.br
Pharmacokinetic Parameters of this compound and this compound Carboxylate
| Parameter | This compound | This compound Carboxylate |
|---|---|---|
| Cmax (ng/mL) | 65 | 348 |
| AUC (0-12h) (ng·h/mL) | 112 | 2719 |
| Protein Binding | 42% | 3% |
| Volume of Distribution (Vss) (L) | - | 23-26 |
Data represents mean values following twice-daily dosing of 75mg this compound capsules. drugbank.com
Inhibitory Activity against Neuraminidases| Enzyme | IC50 of this compound Carboxylate |
|---|---|
| Influenza A and B Neuraminidases | Low nanomolar range |
| Human Sialidase NEU2 | ~8,373 µM |
| Other Human Sialidases (NEU1, NEU3, NEU4) | Scarcely affected even at 1 mM |
IC50 (half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. asm.org
Molecular Dynamics and Structural Insights into Neuraminidase Binding
The interaction between this compound and its target, the influenza neuraminidase (NA) enzyme, is a dynamic process governed by complex molecular mechanics. Computational studies, particularly molecular dynamics (MD) simulations, have provided profound insights into the binding process, revealing transient states and the critical role of solvent molecules. These investigations complement static crystal structures, offering a more complete picture of the inhibitor's mechanism of action and the structural underpinnings of drug resistance across various influenza strains.
Identification of Metastable States and Binding Pathways
Large-scale free-binding molecular dynamics simulations have been instrumental in mapping the complete binding process of this compound to the neuraminidase active site. nih.govnih.gov These studies have identified multiple intermediate, or metastable, states that the drug occupies before settling into its final, stable bound conformation. nih.govresearchgate.net
Through the use of Markov State Models and importance-sampling algorithms, researchers have characterized at least ten distinct metastable states (designated S0 through S9) and five primary binding pathways. nih.govnih.govresearchgate.net These pathways validate and expand upon previous hypotheses, including the theory that this compound can first bind to a secondary sialic acid binding site before transferring to the primary catalytic site. nih.govresearchgate.net
The process begins with the unbound state (S1), where this compound is solvated and distant from the NA surface. nih.gov It then progresses through various intermediate states. For instance, in state S0B, this compound is positioned in an electrostatic funnel, interacting with residues such as P326, R327, and N344. nih.gov Other states involve interactions with different loops of the enzyme, such as the 150 loop in state S6. researchgate.net The final states, S8 and S9, represent conformations very close to the stable binding pose observed in crystal structures, with a root-mean-square deviation (RMSD) of less than 2 Å. nih.gov The journey from the initial encounter to the final bound state involves several distinct transition modes between these metastable states. plos.org
| Metastable State | Description and Key Interactions |
|---|---|
| S1 (Unbound) | This compound is surrounded by solvent and is more than 5 Å from the neuraminidase surface. nih.gov |
| S0B (Electrostatic Funnel) | This compound interacts with residues P326, R327, G343, N344, N346, N347, G348, and A369. nih.gov |
| S6 | The inhibitor primarily interacts with the 150 loop of the neuraminidase enzyme. researchgate.net |
| S8 | A pre-final state where the configuration of this compound is very close to the final stable binding pose. nih.gov |
| S9 (Final Bound State) | The final, stable bound state. The acetyl group of this compound forms a hydrogen bond with R152, and the protonated amino group forms a hydrogen bond with D151. nih.gov A key feature is a water-mediated hydrogen bond between this compound and R118. nih.govresearchgate.net |
Water-Mediated Hydrogen Bonds in Inhibitor-Enzyme Interaction
While crystal structures provide a static image of the enzyme-inhibitor complex, molecular dynamics simulations reveal the crucial role of water molecules in mediating interactions. researchgate.net A significant finding from these simulations is the nature of the hydrogen bond between the carboxylate group of this compound and the side chain of residue Arg118. nih.gov
In the co-crystal structure, this interaction is depicted as a direct hydrogen bond. nih.govresearchgate.net However, MD simulations consistently show that this direct bond is often replaced by a more stable water-mediated hydrogen bond. nih.govresearchgate.net This means one or more water molecules position themselves between the inhibitor and the amino acid, bridging the interaction. researchgate.netplos.org The discovery of this stable, water-mediated interaction in the final bound state (S9) offers new insights for the design and improvement of neuraminidase inhibitors. nih.govnih.govresearchgate.net
The presence of these bridging water molecules is not unique to this compound. Similar water-mediated hydrogen bonds involving Arg118 have also been observed in simulations with other inhibitors like zanamivir (B325) and peramivir (B1663781). nih.gov In certain drug-resistant mutants, such as S247N, changes in the hydration shell are observed, and a new water-mediated contact forms between the pentyloxy substituent of this compound and asparagine at position 247. mdpi.com This highlights the dynamic and critical role that water molecules play in the stability and specificity of inhibitor binding. mdpi.com
Structural Basis of Differential Susceptibility to this compound Across Influenza Strains
The efficacy of this compound can vary significantly between different influenza A subtypes and strains, a phenomenon rooted in the structural differences of the neuraminidase enzyme. researchgate.net NA subtypes are broadly classified into group-1 (N1, N4, N5, N8) and group-2 (N2, N3, N6, N7, N9), which have distinct structural features near the active site. researchgate.net A key difference is the "150-cavity," a large cavity adjacent to the active site present in group-1 NAs but absent in group-2 NAs, which influences inhibitor binding. researchgate.netfrontiersin.org
Mutations in the highly conserved amino acids of the NA active site are the primary cause of drug resistance. japsonline.com The most well-known this compound-resistance mutation is H275Y (H274Y in N2 numbering), which is common in N1 subtypes. nih.govnih.gov
H275Y Mutation: In wild-type enzymes, the binding of this compound induces a conformational change in the active site. The H275Y substitution, where histidine is replaced by the bulkier tyrosine, prevents this necessary rearrangement. nih.gov The tyrosine side chain pushes the neighboring E277 residue into the binding site, which in turn disrupts the optimal positioning of this compound's hydrophobic pentyloxy group. mdpi.comnih.gov This steric clash significantly reduces the binding affinity, leading to a high level of resistance. mdpi.comnih.gov
R292K Mutation: This mutation in H3N2 viruses confers reduced susceptibility to both this compound and zanamivir. nih.gov The change from arginine to lysine (B10760008) at position 292 disrupts crucial hydrogen bonds and salt bridge interactions with the carboxylate group of this compound, severely weakening the binding affinity. japsonline.com
E119V/D/G Mutations: Substitutions at the E119 residue can also lead to resistance. In the E119V mutant, the salt bridge between this compound's amino group and the glutamic acid at position 119 is lost and replaced by weaker hydrogen bonds mediated by two water molecules, reducing inhibitor binding. asm.org The E119D substitution has been shown to confer a high increase in the half-maximal inhibitory concentration (IC50) for zanamivir and also affects this compound susceptibility. rcsb.org
N295S Mutation: This mutation results in an intermediate level of resistance to this compound. nih.gov
The combination of mutations can further enhance resistance. For example, when the I223V or S247N substitutions are combined with H275Y in H1N1 viruses, the this compound-resistant phenotype is greatly amplified. mdpi.comnih.gov Understanding these structural determinants is critical for monitoring viral resistance and for the rational design of next-generation inhibitors that can overcome these challenges. asm.org
| Mutation | Common Influenza Subtype(s) | Structural Mechanism of Resistance |
|---|---|---|
| H275Y | H1N1, H5N1 nih.govnih.gov | The bulkier tyrosine side chain pushes E277 into the active site, causing a steric clash with this compound's pentyloxy group and preventing the necessary conformational change for binding. mdpi.comnih.gov |
| R292K | H3N2 nih.gov | Disrupts a critical salt bridge interaction with the carboxylate group of this compound, greatly reducing binding affinity. japsonline.comrcsb.org |
| E119V | H3N2 asm.org | The salt bridge with this compound's amino group is lost and replaced by weaker, water-mediated hydrogen bonds. asm.org |
| N295S | H5N1 nih.gov | Confers an intermediate level of resistance through less defined structural alterations. nih.gov |
| I223V / S247N | H1N1 mdpi.comnih.gov | Confer moderate resistance alone but greatly enhance resistance when combined with the H275Y mutation. mdpi.comnih.gov |
Antiviral Efficacy and Clinical Outcomes in Influenza
Impact on Symptom Alleviation and Illness Duration
Clinical studies have demonstrated that early administration of oseltamivir can shorten the duration of fever and other symptoms associated with influenza. cdc.gov
Reduction in Time to Symptom Relief in Adults
In adult patients with naturally acquired, febrile influenza, this compound has been shown to significantly reduce the duration of the illness. When initiated within 36 to 48 hours of symptom onset, treatment can shorten the illness duration by approximately 1 to 1.5 days. nih.goveuropa.eu A meta-analysis of nine trials involving 4,328 patients revealed that this compound treatment resulted in a 21% shorter time to the alleviation of all symptoms compared to a placebo. researchgate.netordremk.fr The median time to symptom relief was 97.5 hours for those receiving this compound, compared to 122.7 hours for the placebo group, representing a reduction of 25.2 hours. researchgate.netordremk.fr Another analysis of pooled data from four trials showed that this compound reduced the time to return to baseline health, sleep, and activity. medscape.com
The following table presents data from a meta-analysis of randomized controlled trials on the effect of this compound on the duration of influenza symptoms in adults.
| Metric | This compound Group | Placebo Group | Reduction in Symptom Duration |
| Median Time to Alleviation of All Symptoms | 97.5 hours | 122.7 hours | 25.2 hours |
| Time Ratio for Symptom Alleviation | 0.79 (21% faster) | - | - |
Data from a meta-analysis of nine randomized controlled trials. researchgate.netordremk.fr
Effect on Symptom Duration in Children
The table below summarizes the findings from a meta-analysis on the effect of this compound on illness duration in children.
| Population | Reduction in Illness Duration (Median) |
| All Children with Confirmed Influenza | 17.6 hours |
| Children without Asthma | 29.9 hours |
| Children (1-3 years) Treated within 24h | 3.5 days |
Data from various meta-analyses and randomized controlled trials. nih.govbmj.comoup.comusp.braafp.org
Influence on Febrile Illness Duration
This compound treatment has a notable effect on reducing the duration of fever associated with influenza. In adults, the duration of febrile illness can be shortened by approximately one day. medsafe.govt.nz In children hospitalized with influenza, one study observed that the duration of fever was 42 hours in those treated with this compound, compared to 61 hours in those who were not treated. usp.br A study on children with influenza A (H3N2) found a significant difference in the mean duration of the febrile period between those treated with this compound (2.19 days) and a control group (4.44 days). oup.com
Reduction of Influenza-Related Complications
This compound has been found to reduce the incidence of certain complications associated with influenza, particularly those affecting the respiratory tract. cdc.gov
Lower Respiratory Tract Complications (LRTCs)
The following table illustrates the reduction in lower respiratory tract complications with this compound treatment in adults.
| Population | This compound Group Incidence | Placebo Group Incidence | Risk Reduction |
| Overall Influenza-Like Illness | - | - | 28% |
| Confirmed Influenza | 4.9% | 8.7% | 37% |
| LRTCs (mainly bronchitis) requiring antibiotics | 8.6% | 12.7% | - |
Data compiled from multiple meta-analyses. researchgate.netordremk.frnih.govresearchgate.neteuropa.eu
Pneumonia (Unverified and Verified)
Studies have shown that this compound can reduce the risk of developing pneumonia, a serious complication of influenza. A meta-analysis of adult treatment trials found that this compound reduced investigator-mediated unverified pneumonia, with a risk difference of 1.00%. bmj.com However, for cases of "pneumonia" recorded on more detailed case report forms, there was no significant difference. bmj.com A retrospective cohort study analyzing health insurance claims found that this compound use was associated with a 15% reduction in the risk of a pneumonia diagnosis. nih.gov This study also highlighted a more pronounced effect in children, with a 57% reduction in pneumonia risk for those aged 6-12 years and a 52% reduction for children aged 1-2 years. nih.gov Another study focusing on children in primary care during the 2009/10 H1N1 pandemic found that this compound prescriptions were associated with a reduced risk of pneumonia. ersnet.org
The table below shows the risk reduction for pneumonia associated with this compound treatment across different populations.
| Population | Risk Reduction for Pneumonia |
| Adults (Investigator-mediated unverified) | 1.00% (risk difference) |
| General Population (Claims data) | 15% |
| Children 6-12 years (Claims data) | 57% |
| Children 1-2 years (Claims data) | 52% |
Data from a meta-analysis and a retrospective cohort study. bmj.comnih.gov
Otitis Media
Prophylactic Efficacy of this compound
This compound is effective for the post-exposure prophylaxis of influenza A and B. cdc.govfda.gov Systematic reviews of clinical trials have confirmed its utility in preventing symptomatic illness. In prophylaxis trials, this compound was found to reduce the occurrence of symptomatic influenza in individual participants by 55%. bmj.comnih.gov
Its efficacy has also been demonstrated in household settings. When administered within 48 hours of symptom onset in the infected person, this compound significantly reduces the risk of illness in household contacts. nih.gov One study showed a reduction in symptomatic influenza in households by 13.6%. bmj.comnih.gov In a study of unvaccinated, otherwise healthy adults, this compound administered for six weeks during a period of local influenza activity prevented the development of naturally acquired influenza by over 70% compared with placebo. nih.gov A network meta-analysis of 33 randomized trials also concluded that post-exposure prophylaxis (PEP) with antivirals like this compound yielded a significant reduction in symptomatic influenza among people at risk for complications. jwatch.org
Table 2: Prophylactic Efficacy of this compound against Symptomatic Influenza
Setting Efficacy / Risk Reduction Source Individual Participants 55% reduction in symptomatic influenza [2, 8] Households 13.6% reduction in symptomatic influenza [2, 8] Unvaccinated Healthy Adults (Seasonal) >70% prevention analesdepediatria.org High-Risk Individuals (Post-Exposure) Risk Ratio for symptomatic influenza: 0.35–0.43 fda.gov
While effective against symptomatic illness, the impact of this compound on asymptomatic influenza and viral transmission is less clear. A systematic review concluded that this compound does not have a significant effect on asymptomatic influenza, which is defined by evidence of infection, such as an increase in antibody titers, without the presence of symptoms. bmj.comnih.gov
The evidence for this compound's ability to reduce person-to-person spread is limited and not definitively established. bmj.com Although some observational studies have suggested a potential reduction in household transmission, the effect is often not statistically significant. nih.gov For instance, one prospective study found that among contacts of index patients taking this compound within 24 hours of symptom onset, there was a nonsignificantly lower risk of laboratory-confirmed infection. nih.gov Another study noted that this compound did not significantly decrease viral shedding in treated individuals. nih.gov Therefore, while this compound is a cornerstone for treatment and prophylaxis of symptomatic disease, its role in interrupting the chain of transmission is not strongly supported by current evidence. bmj.com
Prevention of Symptomatic Influenza
Efficacy Across Diverse Influenza Strains and Populations
This compound is active against both influenza A and influenza B viruses. cdc.govfda.govmedicalletter.org However, clinical studies have revealed differences in its effectiveness between the two types, particularly in pediatric populations. researchgate.net Several observational studies have indicated that this compound is more effective for the treatment of influenza A than for influenza B in both children and adults. researchgate.net
In children, the clinical effectiveness of this compound has been observed to be lower against influenza B. researchgate.netoup.com One study found that the duration of fever after starting this compound was significantly longer in patients with influenza B (mean of 2.18 days) compared to those with influenza A (H3N2) (mean of 1.31 days). oup.com This difference was most pronounced in young children aged 1-5 years. researchgate.netoup.com In contrast, a study comparing this compound and zanamivir (B325) found both to be effective in reducing the febrile period in children with influenza A (H1N1), A (H3N2), and B, though it also noted that this compound had lower clinical effectiveness against influenza A (H1N1) and B compared to A (H3N2). oup.com
The reduced efficacy against influenza B may be linked to the virus's lower sensitivity to the drug. In vitro studies have shown that the 50% inhibitory concentration (IC50) of this compound is substantially higher for influenza B viruses compared to influenza A (H3N2) viruses. researchgate.netoup.com Despite this, this compound remains a recommended antiviral for both types of influenza. cdc.govmedicalletter.org
Table 3: Comparative Efficacy of this compound in Influenza A vs. Influenza B (Pediatric)
Metric Influenza A (H3N2) Influenza B Source Mean Duration of Fever Post-Treatment 1.31 days 2.18 days jwatch.org Fever Resolution within 2 Days 90.6% of patients 62.2% of patients jwatch.org 50% Inhibitory Concentration (IC50) 0.3 ± 0.1 nmol/L 75.4 ± 41.7 nmol/L [18, 19]
Healthy Adults and Children
Furthermore, this compound treatment may reduce the risk of certain complications. In adults, it has been associated with a reduction in investigator-reported pneumonia. bmj.com For children, evidence suggests a decreased risk of developing otitis media. droracle.airesearchgate.net One study found an 85% reduction in the incidence of acute otitis media in children who began treatment within 12 hours of symptom onset. aafp.org
High-Risk Populations (e.g., those with chronic conditions)
This compound is recommended for the treatment of influenza in individuals at high risk for complications, such as those with chronic health conditions. cdc.gov Observational studies and pooled analyses of clinical trials have demonstrated benefits in these populations.
For patients with chronic cardiac or respiratory diseases, this compound treatment has been shown to significantly reduce the duration of illness. oup.com A systematic review and meta-analysis of studies involving patients with chronic cardiopulmonary diseases found that this compound use was associated with a 28% reduction in respiratory tract infections and a 52% reduction in hospitalization rates compared to placebo. nih.govnih.gov In a study of Chinese patients with chronic respiratory or cardiac diseases, this compound significantly reduced illness duration by 36.8% and severity by 43.1%, as well as the incidence of complications and antibiotic use. oup.com
For individuals with diabetes, who are at an increased risk of severe influenza, early antiviral treatment is recommended. cdc.govajmc.com A retrospective study of patients with diabetes and influenza found that those treated with this compound had a 17% reduction in the risk of respiratory illnesses and a 30% reduction in the risk of hospitalization for any reason compared to those who received no antiviral treatment. nih.gov Retrospective studies support the use of this compound in diabetic patients, showing improved outcomes and a reduced risk of respiratory complications and hospitalization. mdpi.comresearchgate.net
Comparative Efficacy with Other Antivirals
The clinical efficacy of this compound has been compared to other antiviral medications used for the treatment of influenza, including the endonuclease inhibitor baloxavir (B560136) marboxil and other neuraminidase inhibitors like zanamivir and peramivir (B1663781).
Comparison with Baloxavir Marboxil
Regarding virological outcomes, baloxavir has been shown to reduce viral load more rapidly than this compound. tandfonline.comfrontiersin.org In one trial, the median time to cessation of viral shedding was 24 hours for baloxavir-treated patients compared to 72 hours for those treated with this compound. tandfonline.com A study in Chinese patients found that while both drugs significantly decreased viral load, the duration of fever was significantly shorter in the baloxavir group (1.5 days) compared to the this compound group (2.5 days). frontiersin.org However, a meta-analysis found no statistically significant difference in the time to alleviation of influenza symptoms between this compound and baloxavir in patients with confirmed influenza. admin.ch In patients with influenza B, one study reported a significantly lower incidence of hospitalization with baloxavir compared to this compound (0.15% vs. 0.37%). nih.gov
Table 1: this compound vs. Baloxavir Marboxil Efficacy
| Outcome Measure | Finding | Citation |
|---|---|---|
| Time to Symptom Alleviation (High-Risk Patients) | Similar efficacy between single-dose baloxavir and 5-day this compound. | cdc.govmedicalletter.org |
| Time to Symptom Improvement (Influenza B) | Baloxavir reduced time by >24 hours compared to this compound. | cdc.gov |
| Time to Cessation of Viral Shedding | 24 hours with baloxavir vs. 72 hours with this compound. | tandfonline.com |
| Duration of Fever (Chinese Patients) | 1.5 days with baloxavir vs. 2.5 days with this compound. | frontiersin.org |
| Hospitalization (Influenza B) | 0.15% with baloxavir vs. 0.37% with this compound. | nih.gov |
Comparison with Zanamivir and Peramivir
Comparisons between this compound and other neuraminidase inhibitors have yielded varying results depending on the patient population and influenza subtype.
Zanamivir: In children with influenza A (H1N1), A (H3N2), and B, this compound and zanamivir were found to be equally effective in reducing the febrile period. oup.comnih.gov However, in adult patients, some studies suggest differences in efficacy. One study found that for influenza A/H3N2, the mean duration of fever was significantly shorter in patients receiving this compound compared to zanamivir, while for influenza B, the duration of fever was significantly longer with this compound. oup.com In patients with Chronic Obstructive Pulmonary Disease (COPD), both drugs were effective in reducing body temperature, but a higher proportion of patients on this compound reported clinical improvement in influenza-like symptoms on days 3 and 7. scielo.br
Peramivir: Intravenous peramivir has been compared with oral this compound. A meta-analysis suggested that peramivir might reduce the time to fever alleviation more than this compound. koreamed.org In hospitalized children (aged 0-5 years) with severe influenza A, this compound was associated with a higher recovery rate and shorter hospitalization duration compared to peramivir. nih.govresearchgate.net For children with severe influenza B, the effectiveness of the two drugs was similar. nih.gov A study in adult patients with seasonal influenza found that both 300 mg and 600 mg single doses of intravenous peramivir were non-inferior to a 5-day course of oral this compound in terms of time to alleviation of symptoms. asm.org A retrospective study of pediatric patients in an emergency department setting found no statistically significant difference in the revisit rate within 72 hours between those treated with this compound and peramivir. mdpi.com
Table 2: this compound vs. Zanamivir & Peramivir Efficacy
| Comparator | Population | Key Finding | Citation |
|---|---|---|---|
| Zanamivir | Children | Equally effective in reducing febrile period for influenza A and B. | oup.comnih.gov |
| Adults (Influenza A/H3N2) | This compound associated with shorter fever duration. | oup.com | |
| Adults (Influenza B) | This compound associated with longer fever duration. | oup.com | |
| COPD Patients | This compound led to better clinical improvement of influenza-like symptoms. | scielo.br | |
| Peramivir | Hospitalized Children (Severe Influenza A) | This compound showed improved recovery and shorter hospitalization. | nih.govresearchgate.net |
| Hospitalized Children (Severe Influenza B) | Similar effectiveness to this compound. | nih.gov | |
| Adults (Seasonal Influenza) | Single-dose IV peramivir was non-inferior to 5-day oral this compound for symptom alleviation. | asm.org |
Oseltamivir Resistance in Influenza Viruses
Mechanisms of Oseltamivir Resistance
The development of this compound resistance in influenza viruses is a multifactorial process driven by genetic changes that reduce the drug's effectiveness. These changes primarily occur through mutations in the neuraminidase gene, which can emerge spontaneously or under the selective pressure of antiviral treatment.
Mutations within the neuraminidase (NA) gene are the principal cause of this compound resistance. isirv.org These mutations typically occur at or near the enzyme's active site, interfering with the binding of this compound carboxylate, the active form of the drug. isirv.orgnih.gov The specific mutations and their impact on resistance can vary depending on the influenza A virus subtype.
The histidine-to-tyrosine substitution at position 275 (H275Y) of the neuraminidase protein is the most frequently reported mutation conferring this compound resistance in influenza A(H1N1) viruses. plos.orgnews-medical.net This single point mutation can lead to a significant, often over 400-fold, reduction in susceptibility to this compound. mdpi.com The H275Y mutation alters the conformation of the NA active site, which hinders the binding of this compound. nih.gov
Initially, this compound-resistant viruses with the H275Y mutation were considered to have reduced fitness, limiting their transmission. plos.org However, permissive secondary mutations have emerged, which compensate for the fitness cost associated with the H275Y substitution, allowing for the efficient spread of resistant strains even in the absence of drug pressure. plos.orgnih.gov The global spread of this compound-resistant seasonal H1N1 viruses with the H275Y mutation was observed in the 2008-2009 influenza season. nih.govdovepress.com While the pandemic A(H1N1)pdm09 virus was initially susceptible to this compound, the H275Y mutation has been detected in these strains as well, although at a lower frequency. plos.orgnih.gov
Table 1: Characteristics of the H275Y Mutation
| Feature | Description |
|---|---|
| Mutation | Histidine to Tyrosine at amino acid position 275 (H275Y) |
| Influenza Subtype | Primarily Influenza A(H1N1) and A(H5N1) isirv.orgresearchgate.net |
| Resistance Level | High-level resistance to this compound isirv.org |
| Cross-Resistance | Generally retains susceptibility to zanamivir (B325) isirv.orgopenaccessjournals.com |
| Prevalence | Became widespread in seasonal A(H1N1) during the 2007-2008 season nih.govopenaccessjournals.com |
In influenza A(H3N2) viruses, the most common mutations associated with this compound resistance are the glutamic acid-to-valine substitution at position 119 (E119V) and the arginine-to-lysine substitution at position 292 (R292K). isirv.orgmdpi.com The R292K mutation, located within the NA active site, confers high-level resistance to this compound and can also reduce susceptibility to zanamivir. mdpi.comnih.gov The E119V mutation generally results in a lower level of this compound resistance and typically retains susceptibility to zanamivir. isirv.orgresearchgate.net
The emergence of these mutations has been documented in patients undergoing this compound treatment. nih.gov While viruses with the R292K mutation have shown reduced fitness in some studies, the E119V mutation appears to have a less detrimental effect on viral replication. mdpi.complos.org
Table 2: Key this compound Resistance Mutations in A(H3N2)
| Mutation | Resistance to this compound | Cross-Resistance to Zanamivir |
|---|---|---|
| E119V | Reduced susceptibility mdpi.comresearchgate.net | Generally susceptible isirv.org |
| R292K | High-level resistance isirv.orgmdpi.com | Reduced susceptibility nih.gov |
The asparagine-to-serine substitution at position 295 (N294S in N2 numbering) is another mutation that can confer resistance to this compound. news-medical.netnih.gov This mutation has been identified in both influenza A(H1N1) and A(H3N2) viruses. oup.com The N295S mutation leads to an intermediate level of this compound resistance while generally maintaining susceptibility to zanamivir and peramivir (B1663781). nih.govopenaccessjournals.com This mutation has been detected in sporadic cases, including in the 2009 pandemic H1N1 viruses. plos.org
In the context of the avian-origin influenza A(H10N8) virus, specific mutations have been identified that confer resistance to neuraminidase inhibitors. Following this compound treatment, the Arg292Lys (R292K) substitution in the NA protein was detected. nih.govbiorxiv.org Additionally, in vitro studies have shown that a valine-to-aspartic acid substitution at position 116 (Val116Asp) can be selected for under zanamivir pressure. biorxiv.org Structural analyses have revealed that these two mutations lead to resistance through distinct mechanisms. biorxiv.orgbiorxiv.org
Table 3: this compound Resistance Mutations in A(H10N8)
| Mutation | Selection Pressure | Impact on this compound |
|---|---|---|
| Arg292Lys | This compound biorxiv.org | Resistance nih.gov |
| Val116Asp | Zanamivir biorxiv.org | Less effective than zanamivir and laninamivir (B1674463) against this variant biorxiv.orgbiorxiv.org |
Antigenic drift and antigenic shift are fundamental mechanisms of influenza virus evolution that contribute to its diversity and ability to evade the host immune system. mdpi.comnih.gov While not direct mechanisms of this compound resistance in the same way as specific NA mutations, they create the genetic backdrop upon which resistance can emerge and spread.
Antigenic drift involves the continuous accumulation of minor point mutations in the genes encoding the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). dovepress.comnih.gov This gradual change allows the virus to escape from the immunity acquired by the host through previous infection or vaccination. mdpi.com The error-prone nature of the viral RNA polymerase is a key driver of antigenic drift. dovepress.com
Antigenic shift is a more dramatic process that results from the reassortment of gene segments between two or more different influenza virus strains coinfecting the same host. mdpi.comnih.gov This can lead to the emergence of a novel virus with a new combination of surface antigens, to which the population has little or no pre-existing immunity, potentially causing a pandemic. dovepress.com
The constant genetic evolution through drift and the potential for reassortment through shift mean that new influenza strains are always emerging, any of which can acquire mutations that confer this compound resistance. openaccessjournals.com
Neuraminidase Gene Mutations
N295S (N294S) Mutation
Prevalence and Epidemiology of this compound-Resistant Strains
The emergence and spread of this compound-resistant influenza viruses represent a significant public health concern, necessitating continuous surveillance. The prevalence of these resistant strains has varied considerably by influenza subtype, geographic region, and patient population.
Seasonal Influenza A (H1N1) and (H3N2)
Prior to 2007, resistance to neuraminidase inhibitors like this compound was infrequent, with a global prevalence of less than 1%. plos.orgnih.govnih.govoup.com However, the 2007–2008 influenza season marked a significant shift with the emergence and rapid spread of this compound-resistant seasonal influenza A(H1N1) viruses. oup.comnih.gov This increase was largely attributed to the H275Y mutation in the neuraminidase (NA) protein. nih.govnih.gov
During the 2008–2009 season, the prevalence of this compound-resistant seasonal A(H1N1) strains surged dramatically, reaching over 90% in several regions, including the United States, Canada, the United Kingdom, and Australia. nih.govdovepress.com In Europe, the average prevalence of these resistant viruses increased from near zero in late 2007 to 56% by mid-2008. nih.gov By the 2008-2009 season, many countries reported that up to 100% of seasonal H1N1 isolates were resistant to this compound. nih.gov For instance, in the United States, 98% of the initial 50 influenza A (H1N1) viruses tested in late 2008 were resistant. reliasmedia.com Similarly, a study in Argentina found that 34.3% of A(H1N1) strains from 2008 were this compound-resistant, all carrying the H275Y mutation. paho.org
In contrast, this compound resistance in seasonal influenza A(H3N2) viruses has remained relatively low. nih.govcdc.gov When resistance does occur in H3N2 viruses, it is often associated with different mutations, such as R292K or E119V in the neuraminidase protein. nih.govmdpi.com The emergence of resistance in H3N2 has been more sporadic and frequently observed in specific patient populations, such as young children and the immunocompromised. mdpi.com One study noted that the development of this compound resistance during treatment was more common in seasonal A(H1N1) infections (27%) compared to A(H3N2) (3%) or influenza B (0%) infections. cdc.gov
Table 1: Prevalence of this compound Resistance in Seasonal Influenza A
| Influenza Subtype | Time Period | Prevalence | Key Mutation(s) | Geographic Regions |
|---|---|---|---|---|
| Seasonal A(H1N1) | Prior to 2007 | <1% | - | Global |
| Seasonal A(H1N1) | 2007-2008 | 12% - 25% | H275Y | Europe, North America |
| Seasonal A(H1N1) | 2008-2009 | >90% | H275Y | USA, Canada, UK, Australia |
| Seasonal A(H3N2) | General | Low | R292K, E119V | Sporadic, global |
2009 H1N1pdm09 Virus
The emergence of the influenza A(H1N1)pdm09 virus in 2009, which caused a global pandemic, introduced a new dynamic to this compound resistance. dovepress.com Initially, the vast majority of H1N1pdm09 viruses were susceptible to this compound. plos.orgnih.gov Global surveillance from 2009 to 2011 indicated that the proportion of this compound-resistant H1N1pdm09 viruses remained low, generally around 1-2%. plos.orgnih.govdovepress.comscielo.br
A notable cluster of community transmission of this compound-resistant H1N1pdm09 was identified in Australia during their 2011 influenza season, where 16% of viruses from one region were found to be resistant, the majority of which were in patients with no prior this compound exposure. oup.comeuropa.eu This event highlighted the potential for these resistant strains to circulate within the community. europa.eueuropa.eu Despite these clusters, the widespread replacement of susceptible strains by resistant ones, as seen with the pre-2009 seasonal H1N1, did not occur with the H1N1pdm09 virus. plos.orgdovepress.com
Resistance in Immunocompromised Patients
Immunocompromised patients are a key group for the emergence of this compound resistance. nih.govcdc.govmdpi.com Prolonged viral replication and shedding in these individuals, often coupled with extended courses of antiviral treatment, create a selective pressure that can lead to the development of resistant mutations. cdc.govcdc.gov
Studies have consistently shown a higher prevalence of this compound resistance in this patient population. nih.govmdpi.com For the H1N1pdm09 virus, the emergence of resistance was most frequently observed in immunocompromised patients undergoing this compound treatment. nih.govcdc.gov In some instances, resistant strains emerged within days of starting therapy. mdpi.com While the H275Y mutation is the most common, other mutations have also been identified in this patient group. nih.gov
The transmission of these resistant viruses from immunocompromised patients to others, including healthcare workers, has been documented, posing a risk for nosocomial outbreaks. mdpi.com This underscores the importance of stringent infection control measures for immunocompromised patients with influenza. cdc.gov
Transmission of Resistant Viruses
The ability of this compound-resistant influenza viruses to transmit between individuals is a critical factor in their potential to spread and become dominant. Initially, it was thought that resistance mutations, such as H275Y, might impair the virus's fitness and transmissibility. nih.gov However, the rapid global spread of resistant seasonal H1N1 in 2007-2009 demonstrated that these viruses could be transmitted efficiently, even in the absence of this compound exposure in many cases. oup.comnih.gov
For the H1N1pdm09 virus, while transmission of resistant strains has been documented, it has generally been more limited. plos.orgplos.org Studies in ferret models, a common animal model for influenza transmission, have suggested that the this compound-resistant H1N1pdm09 virus may have lower respiratory droplet transmissibility compared to its susceptible counterpart, although it can still be transmitted through direct contact. plos.org
Community clusters of resistant H1N1pdm09, such as the one in Australia, have shown that sustained person-to-person transmission is possible. europa.eueuropa.eu These events often involve a single, closely related variant spreading within a local area. europa.eu The transmission of resistant viruses has also been reported in household settings and within healthcare facilities, particularly from immunocompromised patients. cdc.govmdpi.com
Surveillance and Detection of this compound Resistance
Effective surveillance and rapid detection of this compound resistance are essential for guiding clinical treatment decisions, managing outbreaks, and informing public health policy. A combination of genotypic and phenotypic methods is used for this purpose. news-medical.net
Genotypic Resistance Detection (Sequencing)
Genotypic assays are used to identify specific mutations in the influenza virus genome that are known to confer resistance to antiviral drugs. news-medical.net This is most commonly achieved through sequencing the neuraminidase (NA) gene, as this is the target of this compound. cda-amc.canih.gov
Sanger sequencing has traditionally been a primary method for this purpose. It allows for the identification of all mutations within the sequenced region, both known and unknown. cda-amc.ca This comprehensive approach is valuable for detecting novel resistance mutations. cda-amc.ca
Pyrosequencing is another widely used genotypic method that is faster and often more cost-effective than Sanger sequencing for detecting specific, known mutations. cda-amc.caasm.org It is particularly well-suited for large-scale surveillance and rapid screening for common resistance markers like the H275Y mutation in N1-containing viruses or the R292K and E119V mutations in N2 viruses. nih.govasm.org
More recently, real-time PCR-based methods , such as mismatch amplification mutation assay (MAMA-PCR), have been developed. nih.gov These assays are designed to rapidly and sensitively detect specific resistance mutations directly from clinical specimens, offering a cost-effective alternative to probe-based real-time PCR methods. nih.gov
Genotypic methods are crucial for timely surveillance, as they can provide results more quickly than culture-based phenotypic assays. cda-amc.canih.gov This allows for the rapid identification of resistant viruses in clinical settings and for monitoring their prevalence in the population. nih.gov
Phenotypic Resistance Measurement (Enzyme Inhibition Assays)
Phenotypic assays are functional methods that directly measure the susceptibility of an influenza virus to an antiviral agent. For this compound, the primary method is the neuraminidase (NA) inhibition assay. isirv.org This biochemical test quantifies how effectively the active metabolite of this compound, this compound carboxylate, inhibits the NA enzyme activity of the virus. oup.com The key metric derived from this assay is the 50% inhibitory concentration (IC50), which represents the drug concentration required to reduce NA activity by 50%. nih.gov
The most common platform for this test is a 96-well microtiter plate-based assay using a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA). asm.org Chemiluminescent and bioluminescent assays are also utilized. asm.orgasm.org A significant increase in the IC50 value for a test virus compared to a drug-sensitive reference virus indicates reduced susceptibility or resistance. asm.org For example, the H274Y mutation (N1 numbering) in A(H5N1) viruses can reduce this compound susceptibility by 900- to 2,500-fold. asm.org The presence of dual mutations, such as H274Y combined with I222M, can lead to an even more dramatic impact, reducing susceptibility by as much as 8,000-fold compared to the wild-type virus. asm.org
A major limitation of phenotypic assays is the requirement for virus propagation in cell culture to obtain a sufficient viral concentration for testing. isirv.org This process extends the testing turnaround time, making these assays less practical for guiding immediate clinical treatment decisions for individual patients. service.gov.uk Consequently, their primary role is in surveillance programs and for the characterization of novel or unusual resistance patterns. isirv.orgservice.gov.uk These functional assays are invaluable when a new virus emerges or when assessing susceptibility to a new neuraminidase inhibitor. isirv.org
Table 1: Examples of this compound Susceptibility Reduction in Resistant Influenza Viruses This is an interactive table. Select a mutation to see the details.
| Mutation | Virus Subtype | Fold Increase in this compound IC50 | Reference(s) |
| H275Y (N1) | A(H1N1) | ~400-fold | mdpi.com |
| H274Y (N1) | A(H5N1) | 900- to 2,500-fold | asm.org |
| H274Y + I222M (N1) | A(H5N1) | 8,000-fold | asm.org |
| R292K (N2) | A(H7N9) | Highly reduced inhibition | nih.gov |
Real-time RT-PCR for Mutation Detection
In contrast to functional phenotypic tests, genotypic assays like real-time reverse transcription-polymerase chain reaction (real-time RT-PCR) offer a rapid and highly sensitive method for detecting specific genetic mutations known to confer this compound resistance. isirv.orgasm.org These assays are designed to identify single-nucleotide polymorphisms (SNPs) in the neuraminidase gene. nih.gov A key advantage is the ability to test clinical specimens (e.g., nasal and pharyngeal secretions) directly, bypassing the need for time-consuming virus cultivation. isirv.orgbiosb.com
The methodology involves reverse transcription of the viral RNA into complementary DNA (cDNA), followed by PCR amplification. biosb.com Allelic discrimination assays use specific, fluorescently-labeled probes that bind to either the wild-type (drug-susceptible) or the mutant (drug-resistant) sequence. who.int The detection system monitors the fluorescent signal in real-time; the specific dye detected indicates the presence of either the resistant or sensitive genotype. biosb.com
These assays are developed to target the most prevalent and clinically significant resistance mutations. For influenza A(H1N1)pdm09 viruses, the most common target is the H275Y mutation. asm.orgcdc.gov For avian influenza A(H7N9), a key target is the R292K mutation. nih.gov The high sensitivity of these assays allows for the detection of resistant variants that may be present as a minor component within a mixed viral population, with some assays capable of detecting a mutant population as low as 0.1% to 1%. asm.orgnih.gov This makes real-time RT-PCR a powerful tool for both clinical diagnostics and public health surveillance. asm.org
Table 2: Characteristics of Real-time RT-PCR for this compound Resistance Detection This is an interactive table. Select a feature to see the details.
| Feature | Description | Reference(s) |
| Principle | Genotypic detection of specific single-nucleotide polymorphisms (SNPs) using reverse transcription and allelic discrimination probes. | nih.govbiosb.comwho.int |
| Primary Targets | H275Y in A(H1N1)pdm09; R292K in A(H7N9). | asm.orgnih.gov |
| Specimen Type | Can be used directly on clinical specimens (nasal/pharyngeal swabs) and cultured virus isolates. | isirv.orgbiosb.com |
| Advantages | Rapid, high-throughput, highly sensitive, no need for virus propagation. | isirv.orgasm.org |
| Sensitivity | Can detect mutant strains comprising as little as 0.1%–1% of a mixed viral population. | asm.orgnih.gov |
Clinical Implications of Resistance
The emergence of this compound-resistant influenza viruses carries significant clinical and public health implications. nih.gov Resistance can compromise the effectiveness of this compound, a widely stockpiled and prescribed antiviral, potentially leading to treatment failure. plos.orgdovepress.com Clinically, resistance should be suspected in patients who develop influenza despite receiving this compound for prophylaxis, or whose condition does not improve with treatment. news-medical.net The risk of resistance emerging during treatment is notably higher in certain populations, particularly immunocompromised patients and young children. nih.govnews-medical.netisirv.org
Infections with this compound-resistant influenza viruses can cause the full spectrum of disease, including severe and fatal outcomes, especially in immunocompromised individuals. oup.com For instance, the H275Y mutation in A(H1N1) viruses, which confers high-level resistance to this compound, does not prevent the virus from causing typical and severe influenza illness. asm.orgoup.com However, it is important to note that this compound resistance is often relative, and some patients infected with resistant strains may still derive some clinical benefit from the drug. news-medical.net
Table 3: Clinically Relevant this compound Resistance Mutations This is an interactive table. Select a mutation to see the details.
| Mutation | Virus Subtype(s) | Impact on Susceptibility | Clinical/Public Health Significance | Reference(s) |
| H275Y | A(H1N1), A(H5N1) | High-level resistance to this compound; reduced peramivir susceptibility. | Most common resistance mutation in A(H1N1)pdm09. Has caused community transmission and severe disease. | asm.orgmdpi.comcdc.govisirv.org |
| R292K | A(H3N2), A(H7N9) | High-level resistance to this compound; reduced zanamivir susceptibility. | Associated with treatment failure in A(H7N9) infections. | nih.govnih.gov |
| E119V | A(H3N2) | Reduced inhibition by this compound. | Can reduce the inhibitory activity of this compound. | nih.gov |
| I223R (+H275Y) | A(H1N1)pdm09 | Further reduces susceptibility to this compound and peramivir. | A dual mutation that can emerge in severely immunocompromised patients undergoing sequential antiviral therapies. | oup.com |
Adverse Reactions and Safety Profile
Neuropsychiatric Adverse Events
Concerns have been raised about the potential for neuropsychiatric adverse events (NPAEs) associated with oseltamivir use, particularly in pediatric and adolescent patients. patsnap.comoup.comtandfonline.com These events are often characterized by a sudden onset, typically within 48 hours of starting the medication, and a rapid resolution. mazums.ac.ircpn.or.kr
Post-marketing surveillance and case reports have described a variety of abnormal behaviors in individuals taking this compound. drugs.comoup.com These include mood swings, delusions, aggression, delirium, confusion, agitation, anxiety, and nightmares. mazums.ac.irdrugs.comresearchgate.net In some instances, these behaviors have led to self-injury or accidents. drugs.comcpn.or.kr Reports from Japan, in particular, have highlighted cases of children and adolescents exhibiting unusual and sometimes dangerous behaviors, such as jumping or falling from heights. mazums.ac.ir Case reports have also documented instances of this compound-induced mania and major depressive episodes. mazums.ac.ir While a definitive causal link has been challenging to establish, with some studies suggesting no increased risk compared to placebo, the U.S. Food and Drug Administration (FDA) advises monitoring patients for signs of abnormal behavior. mazums.ac.ircdc.gov
Hypothermia, or a drop in body temperature, has been reported as a potential adverse effect of this compound. journalijmpcr.com Animal studies in mice have demonstrated that this compound can induce a dose-dependent hypothermic effect. nih.gov A case report has also described this compound-associated hypothermia in an elderly patient who received a high dose of the medication. journalijmpcr.com The proposed mechanism involves the drug's effect on the central nervous system. nih.govnih.gov
There have been reports of sudden death and respiratory suppression in patients taking this compound, although these are considered rare events. researchgate.net Some cases of sudden death occurred during sleep or were associated with respiratory distress. mhlw.go.jp Animal toxicity studies have shown that high doses of this compound can lead to decreased spontaneous movement, slowed and irregular breathing, and in some cases, death from respiratory suppression. npojip.org The mechanism is thought to be related to the drug's depressant effects on the central nervous system.
The exact mechanisms underlying this compound-induced neuropsychiatric events are not fully understood, but several theories have been proposed. cpn.or.kr One hypothesis is that this compound can cross the blood-brain barrier and affect the central nervous system. mazums.ac.ir Animal studies suggest that this compound may influence dopaminergic neurotransmission, potentially by increasing dopamine (B1211576) levels in certain brain regions. vghtpe.gov.twnih.gov Another proposed mechanism involves the inhibition of nicotinic acetylcholine (B1216132) receptors and human monoamine oxidase-A (MAO-A), which could be related to hypothermia and excitatory behaviors, respectively. nih.govresearchgate.net It has also been suggested that this compound may impact GABAergic systems. psychiatryonline.org
Proposed Mechanisms of Neuropsychiatric Effects
Inhibition of Nicotinic Acetylcholine Receptors
Research has shown that this compound, but not its active metabolite this compound carboxylate, can directly block human neuronal nicotinic acetylcholine receptors (nAChRs). tandfonline.comnih.govnih.gov Specifically, this compound has been found to inhibit the function of human nAChRs in a concentration-dependent manner. smartscitech.comsmartscitech.com This inhibitory action is believed to occur through this compound binding to a site within the channel pore of the receptor. nih.govsmartscitech.com Studies using patch-clamp techniques on human neuroblastoma cells (IMR-32), which predominantly express α3β4 nAChRs, and on recombinant human α3β4 nAChRs expressed in HEK cells, demonstrated that this compound reversibly blocked currents evoked by nicotine (B1678760) and acetylcholine. nih.govsmartscitech.com
The blockade of nAChRs by this compound is voltage-dependent. nih.gov For instance, concentrations of 10, 30, and 100 μM this compound resulted in approximately 50% inhibition at membrane potentials of -100, -60, and -40 mV, respectively. nih.gov This interaction with nAChRs is considered a potential pharmacological mechanism contributing to some of the neurological adverse effects observed after this compound administration, such as hypothermia. smartscitech.comresearchgate.netresearchgate.net
Inhibition of Monoamine Oxidase-A (MAO-A)
This compound, in its prodrug form (this compound ethyl ester), has been found to competitively and selectively inhibit human monoamine oxidase-A (MAO-A). tandfonline.comnih.govekb.egnih.govnih.gov MAO-A is a crucial enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and norepinephrine. nih.gov The active metabolite, this compound carboxylate, does not exhibit this inhibitory effect. tandfonline.comnih.govnih.govnih.gov
The inhibitory constant (Ki) for this compound's effect on MAO-A has been estimated to be between 25 to 28 μM, with an IC50 value ranging from 50 to 100 μM. tandfonline.comnih.govwalshmedicalmedia.com In silico docking simulations support the potential for this compound to fit into the inner pocket of the MAO-A enzyme. nih.gov This inhibition of MAO-A can lead to an increase in brain monoamine levels, which may be responsible for some of the behavioral side effects, such as hyperactivity, reported with this compound use. nih.govresearchgate.netlktlabs.com It is important to note that some studies have reported a lack of clinically relevant pharmacological activity of this compound on MAO-A, which may be due to differences in the assay methods used. tandfonline.comnih.govwalshmedicalmedia.com
Interaction with GABAA, GABAB, and NMDA Receptors
This compound and its metabolites have been investigated for their potential interactions with GABA (gamma-aminobutyric acid) and NMDA (N-methyl-D-aspartate) receptors, which are critical for regulating neuronal excitability. researchgate.netnih.gov Some research suggests that this compound may have a potential affinity for NMDA receptors, which could contribute to psychiatric reactions. tandfonline.com There is also a suggestion that this compound might have a benzodiazepine-like action as a GABAA-agonist. bmj.com
Studies on rat hippocampal slices have shown that this compound and its active metabolite, this compound carboxylate, can facilitate neuronal firing. nih.gov While this compound at 100 μM induced paired-pulse facilitation without affecting excitatory postsynaptic potentials, 3 μM of this compound carboxylate also facilitated neuronal firing, though not through GABAergic disinhibition. nih.gov The potential for this compound to act as an NMDA receptor antagonist has been compared to the action of ketamine, which can induce schizophreniform psychosis. bmj.com However, other pharmacological studies have indicated no significant binding of this compound carboxylate to a wide range of host targets, including glutamatergic (NMDA) targets. researchgate.net The precise nature and clinical relevance of these interactions remain an area of ongoing investigation. researchgate.netnih.gov
Other Systemic Adverse Events
Beyond its neurological effects, this compound has been associated with other systemic adverse events. nih.govnih.gov
Headaches
Headaches are a commonly reported adverse event associated with this compound use. wikipedia.orgnih.govpatsnap.combmj.com In prophylaxis studies, this compound was found to increase the risk of headaches during treatment. bmj.com The number needed to harm (NNTH) for headaches in these studies was 32, meaning for every 32 individuals taking this compound for prevention, one would experience a headache who would not have otherwise. bmj.com
Renal Events
Renal adverse events have been reported in association with this compound use. nih.govnih.govwikipedia.orgbmj.com The excretion of this compound is primarily through the kidneys, and in patients with impaired renal function, the clearance of the drug is decreased, leading to higher systemic exposure to its active metabolite, this compound carboxylate. oup.com This accumulation can increase the risk of adverse effects. droracle.ai
Cases of acute kidney injury (AKI) have been reported in patients treated with this compound, particularly those with pre-existing renal impairment. droracle.ai Dose adjustments are often recommended for patients with moderate to severe renal impairment to mitigate this risk. fda.goveuropa.eu The mechanisms underlying these renal events may be related to the inhibition of the host's endogenous neuraminidase. nih.govdroracle.ai
Hyperglycemia/Diabetes
There is evidence to suggest a link between this compound use and hyperglycemia or the aggravation of diabetes. nih.govnih.govfda.govmdpi.comdrugs.com Postmarketing reports have included instances of diabetes aggravation. wikipedia.orgfda.govdrugs.com Some studies have documented cases of hyperglycemia in patients, including children, being treated with this compound. mdpi.comresearchgate.netmhlw.go.jp
The proposed mechanism involves this compound's potential interference with the insulin (B600854) signaling pathway. mdpi.com Animal studies have indicated that this compound may have diabetogenic effects, leading to increased glucose levels. mdpi.comresearchgate.net A large-scale retrospective cohort study found a statistically significant association between this compound use and a higher incidence of Type 2 diabetes. mdpi.comresearchgate.net This association may be linked to the inhibition of neuraminidase-1 (Neu-1), an enzyme involved in activating the insulin receptor. researchgate.net
Interactive Data Table: Adverse Reactions to this compound
| Adverse Event Category | Specific Reaction | Key Findings |
|---|---|---|
| Neurotoxicity | Inhibition of Nicotinic Acetylcholine Receptors | This compound, not its metabolite, blocks human neuronal nAChRs in a concentration- and voltage-dependent manner. |
| Inhibition of Monoamine Oxidase-A (MAO-A) | This compound prodrug competitively inhibits MAO-A, potentially increasing brain monoamine levels. | |
| Interaction with GABA and NMDA Receptors | Potential for interaction, but the exact mechanisms and clinical significance are still under investigation. | |
| Other Systemic Events | Headaches | Increased risk of headaches reported, particularly in prophylaxis studies. |
| Renal Events | Associated with renal adverse events, especially in patients with pre-existing kidney impairment due to reduced drug clearance. |
Table of Compounds
| Compound Name |
|---|
| Acetylcholine |
| Amantadine |
| Bupropion |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) |
| Dopamine |
| Ethanol |
| Fexinidazole |
| GM1 ganglioside |
| Hexamethonium |
| Ibuprofen |
| Insulin |
| Interferon |
| Interleukin-6 |
| Ketamine |
| Laninamivir (B1674463) |
| Mecamylamine |
| Melatonin |
| Nicotine |
| Norepinephrine |
| This compound |
| This compound carboxylate |
| This compound phosphate (B84403) |
| Paracetamol |
| Peramivir (B1663781) |
| Picrotoxin |
| Procaine |
| Serotonin |
| d-tubocurarine |
Cardiac Effects (QT Prolongation)
The impact of this compound on cardiac function, specifically concerning QT interval prolongation, has been a subject of investigation with varied findings. A meta-analysis of clinical trials indicated that this compound use was associated with an increased risk of corrected QT (QTc) prolongation. bmj.com In one trial, WV16277, which included electrocardiographic monitoring, this compound was shown to increase the incidence of borderline QTc prolongation compared to placebo, with a risk difference of 4.0%. bmj.com This suggests a potential for this compound to affect cardiac repolarization.
However, other studies have presented conflicting or inconclusive evidence. A retrospective analysis of electrocardiograms from eight clinical pharmacology studies concluded that this compound does not cause a clinically significant prolongation of the QT interval in humans. roche.com While some individuals in these studies showed minor alterations in QTc measurements, the frequency was similar between the this compound and placebo groups. roche.com Furthermore, large-scale studies based on insurance records found no increased risk of cardiac events in patients who received this compound compared to those who did not. nih.gov
Animal studies have also been conducted to explore this potential adverse effect. tandfonline.com For instance, a study in beagle dogs suggested a statistically significant difference in baseline QTc intervals between the this compound carboxylate group and the control group. tandfonline.com It has been proposed that the development of QTc interval prolongation may be linked to the plasma concentration of this compound carboxylate, the active metabolite of this compound. nih.govelsevier.es
During the COVID-19 pandemic, the use of this compound in combination with other medications, such as azithromycin, was observed to increase the risk of QTc prolongation. colmedicosantafe2.org.ar However, studies focusing on this compound monotherapy for COVID-19 suggested a lower risk of this adverse event. colmedicosantafe2.org.arnih.gov
It is important to note that while some data suggest a link between this compound and QT prolongation, other reports indicate that the effect may not be clinically significant or that the risk is low. nih.govwikipedia.orgatlantis-press.commedcraveonline.com Postmarketing surveillance has identified reports of abnormal heart rhythms, but a definitive causal relationship has not always been established. wikipedia.org
Pain in Limbs
Pain in the limbs has been reported as an adverse reaction associated with this compound use. nih.gov In some cases, this has been described as body pain or muscle pain. wikipedia.orgpatsnap.com A systematic review and meta-analysis of randomized controlled trials identified an increased risk of pain in the limbs with this compound. nih.gov However, in some clinical trials, the incidence of pain in the limbs was similar to or even higher in the placebo group. drugs.com The underlying mechanism for this adverse event is not fully understood but may be related to the effects of this compound carboxylate. nih.gov
Postmarketing Surveillance and Real-World Data
Postmarketing surveillance and the analysis of real-world data from large healthcare databases provide valuable insights into the safety profile of this compound in a broader patient population.
Since its approval, millions of prescriptions for this compound have been dispensed worldwide. nih.gov Spontaneous reports of adverse events have been collected through various systems, such as the FDA Adverse Event Reporting System (FAERS). plos.orgnih.govresearchgate.net A retrospective analysis of the FAERS database from the first quarter of 2004 to the third quarter of 2023 identified 38,384 adverse event reports associated with this compound. plos.orgnih.govresearchgate.net
The most frequently reported adverse events in postmarketing surveillance are consistent with the known side effects from clinical trials, including gastrointestinal issues like nausea and vomiting, and skin reactions. nih.govwikipedia.org However, postmarketing reports have also included more severe, albeit less common, adverse reactions. These include:
Serious Skin Reactions: Reports of toxic epidermal necrolysis, Stevens-Johnson syndrome, and erythema multiforme have been documented. fda.gov
Hepatobiliary Disorders: Liver inflammation, elevated liver enzymes, and in rare cases, fulminant hepatitis have been reported. wikipedia.orgplos.orgresearchgate.net An analysis of the FAERS database identified 14 types of this compound-related hepatotoxic adverse events with positive signals. plos.orgresearchgate.net
Neuropsychiatric Events: There have been postmarketing reports, primarily from Japan, of delirium, abnormal behavior, hallucinations, and confusion, particularly in pediatric patients. fda.govfrontiersin.org While a causal link has not been definitively established, these events have been a focus of ongoing monitoring. fda.govmedsafe.govt.nz
Allergic Reactions: Anaphylaxis and other hypersensitivity reactions have been reported. wikipedia.orgfda.govmedsafe.govt.nz
Real-world data from large insurance database studies have generally supported the safety profile observed in clinical trials, showing no increased risk of cardiac, neuropsychiatric, or respiratory events for those prescribed this compound compared to those who were not. nih.govdrugbank.com However, observational studies have limitations and can be subject to biases. bmj.comehb.be
A pharmacovigilance study using the FAERS database identified specific adverse events with significant reporting odds ratios (ROR) for this compound, including fulminant hepatitis and ventricular fibrillation. researchgate.net
It is crucial to interpret postmarketing and real-world data with caution, as these reports are voluntary, the size of the exposed population is often unknown, and a causal relationship cannot always be reliably established. nih.govmedsafe.govt.nz Nevertheless, this information is vital for ongoing safety monitoring and risk assessment of this compound.
Table of Adverse Events from Postmarketing Surveillance and Real-World Data
| System Organ Class | Adverse Event | Reporting Source |
| Cardiac Disorders | Abnormal heart rhythms, Ventricular fibrillation | Postmarketing Reports wikipedia.org, FAERS researchgate.net |
| Gastrointestinal Disorders | Nausea, Vomiting | Postmarketing Reports nih.govwikipedia.org |
| Hepatobiliary Disorders | Liver inflammation, Elevated liver enzymes, Fulminant hepatitis | Postmarketing Reports wikipedia.org, FAERS plos.orgresearchgate.net |
| Immune System Disorders | Anaphylaxis, Hypersensitivity reactions | Postmarketing Reports wikipedia.orgfda.govmedsafe.govt.nz |
| Nervous System Disorders | Seizure, Confusion | Postmarketing Reports wikipedia.org |
| Psychiatric Disorders | Delirium, Abnormal behavior, Hallucinations | Postmarketing Reports fda.govfrontiersin.org |
| Skin and Subcutaneous Tissue Disorders | Rash, Toxic epidermal necrolysis, Stevens-Johnson syndrome, Erythema multiforme | Postmarketing Reports nih.govwikipedia.orgfda.gov |
Synthetic Methodologies and Analog Development
Evolution of Oseltamivir Synthesis
The synthetic pathway to this compound has undergone considerable evolution since its initial discovery. nih.gov Over 70 different synthetic routes have been reported, reflecting the intense effort to develop efficient, safe, cost-effective, and environmentally friendly procedures. nih.govmusechem.com
A key feature of the early routes was the use of azide (B81097) chemistry to introduce the amino groups. nih.govresearchgate.net For instance, in a route starting from a (-)-shikimic acid derivative, an epoxide intermediate was opened with an azide nucleophile. nih.govresearchgate.net This was followed by mesylation and reduction to form an aziridine (B145994), which was then opened to install the required amino and ether functionalities. nih.govresearchgate.net While effective, the use of potentially explosive azide intermediates posed significant safety concerns, especially for large-scale production. nih.govmusechem.com
Table 1: Key Features of Initial this compound Synthesis Routes
| Starting Material | Key Reactions | Challenges |
|---|---|---|
| (-)-Quinic acid | 12-step synthesis | Low overall yield (4.4%) nih.gov |
| (-)-Shikimic acid | Epoxide opening with azide, aziridine formation | Use of hazardous azide reagents nih.gov |
The commercial production of this compound, primarily by Hoffmann-La Roche, relies on a scalable synthesis that starts from (-)-shikimic acid. wikipedia.org This route has been refined over the years to improve efficiency and safety. The industrial process involves several key transformations, including the formation of an epoxide intermediate and subsequent reactions with azide-containing reagents. chimia.chyork.ac.uk
One of the widely used industrial methods is an eight-step synthesis developed by Karpf and Trussardi at Hoffmann-La Roche. nih.gov This route begins with the esterification of (-)-shikimic acid, followed by mesylation and a regioselective nucleophilic substitution with an azide group. nih.gov The resulting azide is then converted to an aziridine, which is subsequently opened with 3-pentanol. wikipedia.org Although this route is efficient, it still involves the use of potentially hazardous azides. wikipedia.org Efforts have been made to manage the risks associated with azide chemistry through careful process control and the use of specialized equipment. nih.gov
More recently, continuous flow chemistry has been explored as a means to improve the safety and efficiency of this compound synthesis. musechem.com The Watts group reported an eight-step, all-flow chemical synthesis starting from ethyl shikimate. musechem.com This method significantly reduces reaction times and improves safety by minimizing the accumulation of hazardous intermediates. musechem.comgoogle.com
The primary starting material for the industrial production of this compound is (-)-shikimic acid. nih.govwikipedia.org Historically, the main source of shikimic acid was the seeds of the Chinese star anise (Illicium verum). nih.govnews-medical.net However, reliance on a single plant source led to concerns about supply chain vulnerability, price fluctuations, and shortages, particularly during the 2005 avian flu outbreak. nih.govnews-medical.net The extraction and purification of shikimic acid from star anise is also a costly process. nih.govnews-medical.net
To address these challenges, alternative sources of shikimic acid have been developed. A significant breakthrough was the production of shikimic acid through fermentation using genetically engineered strains of Escherichia coli. nih.govwikipedia.orgnews-medical.net This biotechnological approach provides a more stable and scalable supply of the crucial starting material. nih.govnews-medical.net Additionally, biotransformation of the more readily available quinic acid into shikimic acid using microorganisms has been explored as another alternative. nih.govnews-medical.net
The use of azide reagents in the synthesis of this compound has been a persistent safety concern due to their potential for explosive decomposition, especially at an industrial scale. nih.goviiste.org This has prompted extensive research into the development of azide-free synthetic routes. nih.govmusechem.com
Several alternative methods have been reported that avoid the use of azides for introducing the amino functionalities. For example, a practical and azide-free synthesis starting from the inexpensive and abundant diethyl D-tartrate has been developed. acs.orgnih.gov This 11-step route features an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction as key steps to construct the cyclohexene (B86901) ring. acs.orgnih.gov
Another azide-free approach starts from L-methionine and utilizes a Staudinger reaction for the stereoselective construction of the three contiguous chiral centers. thieme-connect.com Researchers have also explored the use of other nitrogen sources, such as allylamine (B125299) and tert-butylamine, to replace azides in the ring-opening of epoxide intermediates. iiste.org
To circumvent the reliance on shikimic acid, a number of synthetic routes starting from readily available and inexpensive materials have been developed. These approaches often employ powerful chemical transformations to construct the core cyclohexene structure of this compound. nih.govwikipedia.org
Diels-Alder Reaction: A common strategy involves the use of a Diels-Alder reaction to form the cyclohexene ring. nih.govwikipedia.org For instance, E.J. Corey's group developed a route starting from butadiene and acrylic acid, utilizing an asymmetric Diels-Alder reaction catalyzed by a CBS catalyst. wikipedia.org Another approach by Fukuyama and colleagues begins with an asymmetric Diels-Alder reaction between pyridine (B92270) and acrolein. wikipedia.org Roche has also developed a Diels-Alder route using furan (B31954) and ethyl acrylate (B77674). wikipedia.orgresearchgate.net
Desymmetrization: Enzymatic desymmetrization of meso compounds has emerged as an elegant strategy for creating the chiral centers of this compound. wikipedia.orgacs.org One such synthesis starts from cheap, commercially available 2,6-dimethoxyphenol. acs.orgnih.gov Key steps include the cis-hydrogenation of an isophthalic acid derivative and the desymmetrization of the resulting meso-diester using pig liver esterase. acs.orgnih.gov Trost and Zhang reported a synthesis that employs a palladium-catalyzed asymmetric allylic alkylation to desymmetrize a bicyclic lactone. researchgate.netnih.gov
Table 2: Comparison of Shikimic Acid-Independent Routes
| Strategy | Starting Materials | Key Reactions |
|---|---|---|
| Diels-Alder | Butadiene, acrylic acid wikipedia.org | Asymmetric Diels-Alder wikipedia.org |
| Diels-Alder | Pyridine, acrolein wikipedia.org | Asymmetric Diels-Alder wikipedia.org |
| Diels-Alder | Furan, ethyl acrylate wikipedia.org | Diels-Alder, [3+2] cycloaddition nih.gov |
| Desymmetrization | 2,6-dimethoxyphenol acs.org | Enzymatic desymmetrization acs.org |
| Desymmetrization | Bicyclic lactone researchgate.net | Palladium-catalyzed asymmetric allylic alkylation researchgate.net |
Organocatalysis has provided new and efficient ways to synthesize this compound, often leading to shorter and more streamlined routes. organic-chemistry.orgnih.gov The Hayashi group developed a highly efficient synthesis using three one-pot operations. organic-chemistry.orgnih.gov The synthesis begins with an organocatalytic Michael addition to install the first two stereocenters. organic-chemistry.org This is followed by a diastereocontrolled Michael addition and a Horner-Wadsworth-Emmons reaction to complete the cyclohexene ring. organic-chemistry.org This approach is notable for establishing much of the required functionality early in the synthesis, in contrast to many Diels-Alder routes that require extensive subsequent functionalization. organic-chemistry.org
Another organocatalytic approach involves the Michael addition of aldehydes to protected 2-amino-1-nitroethenes, which has been shown to be a practical method for synthesizing this compound. nih.gov These organocatalytic methods offer the advantages of using metal-free catalysts, which are often less toxic and more environmentally benign. nih.govthieme-connect.com
Exploration of Shikimic Acid-Independent Routes (e.g., Diels-Alder, Desymmetrization)
Design and Synthesis of this compound Analogues
The development of this compound analogues has been a significant area of research aimed at overcoming drug resistance and improving efficacy. A primary strategy involves structural modifications to enhance interactions with the target enzyme, neuraminidase. The design of these novel analogues often focuses on exploiting specific features of the enzyme's active site and adjacent regions.
Modification at the C-5-Amine Position
A key focus in the design of this compound analogues has been the modification of the C-5 amino group. nih.govtandfonline.comnih.gov Structural analyses of the neuraminidase-oseltamivir complex revealed that the C-5 amine of this compound is positioned towards a region known as the 150-cavity. nih.govtandfonline.com This strategic location makes the C-5 amine an ideal point for chemical modification to introduce new functionalities that can interact with this accessory pocket. nih.govtandfonline.comnih.gov Researchers have synthesized various derivatives by attaching different substituents to this amino group, including secondary amines and guanidino groups, with the goal of creating more potent and selective neuraminidase inhibitors. nih.govcdnsciencepub.com These efforts have led to the development of four subseries of C5-NH2 modified this compound derivatives designed to explore the entirety of the 150-cavity. nih.gov
Exploration of the 150-Cavity
The 150-cavity is an additional binding pocket adjacent to the catalytic active site of group-1 neuraminidases. cdnsciencepub.commdpi.commdpi.com This cavity, formed by residues 147-152, is generally flexible and adopts an open conformation in group-1 NAs, which is not typically seen in group-2 NAs. mdpi.comresearchgate.net This structural difference offers an opportunity for the design of selective inhibitors. acs.org The strategy involves extending the this compound structure from the C-5 amine position to introduce moieties that can occupy and interact with this cavity. cdnsciencepub.comgriffith.edu.au By attaching various groups, such as N-heterocycles, benzyl (B1604629) groups, or triazole-linked binders, researchers aim to establish additional hydrophobic and hydrogen-bonding interactions within the 150-cavity, thereby increasing the inhibitor's binding affinity and potency. nih.govtandfonline.comcdnsciencepub.com Molecular docking studies have confirmed that these modified derivatives can interact with both the enzyme's active site and the 150-cavity as intended. mdpi.comacs.org
NH2-Sulfonyl this compound Analogues
A specific class of this compound analogues involves the replacement of the basic amino group at the C-5 position with a sulfonamido group (R-SO2NH-). nih.gov This design strategy was pursued to create potent neuraminidase inhibitors that lack a basic moiety, a departure from the traditional understanding that a basic group is essential for high activity. nih.gov The sulfonamido group can act as both a hydrogen bond donor and acceptor, potentially forming beneficial interactions within the enzyme's active site. nih.gov
The synthesis of these analogues starts with this compound, which is reacted with various sulfonyl chlorides to yield the corresponding sulfonamide intermediates. nih.gov These intermediates are then subjected to saponification, typically using sodium hydroxide (B78521) in aqueous methanol, to produce the final NH2-sulfonyl this compound analogues. nih.gov For derivatives containing a nitro group, a reduction step using iron powder is performed before the final hydrolysis. nih.gov
Pyrazole-Based NH2-Acyl this compound Analogues
Another approach to developing novel this compound derivatives involves the introduction of a pyrazole (B372694) moiety. mdpi.compolyu.edu.hk In this strategy, C-5-NH2-acyl derivatives of this compound carboxylate containing a pyrazole ring are synthesized. mdpi.compolyu.edu.hk The design rationale is to create compounds that can bind to both the neuraminidase active site and the adjacent 150-cavity. mdpi.compolyu.edu.hk The synthesis involves creating various pyrazole-based substituents that are then coupled to the C-5 amino group of the this compound scaffold. mdpi.com Molecular docking studies of these analogues suggest that they indeed interact with both the catalytic site and the 150-cavity as designed. mdpi.com
Biological Evaluation of Analogues
Neuraminidase Inhibitory Activity
The synthesized this compound analogues have been evaluated for their ability to inhibit the enzymatic activity of neuraminidase from various influenza virus subtypes.
C-5-Amine Modified Analogues: Modifications at the C-5 position have yielded some of the most potent neuraminidase inhibitors discovered to date. cdnsciencepub.com For instance, a derivative with an N-alkylated secondary amino function, compound 25 , exhibited IC₅₀ values of 1.9, 3.8, and 6.7 nmol/L against three different H5N1 neuraminidases. cdnsciencepub.com Another compound from a series of C5-NH₂ modified derivatives, 23d , was found to be exceptionally potent against a panel of Group-1 neuraminidases, with IC₅₀ values ranging from 0.26 to 0.73 nM. nih.gov This represents a 15- to 53-fold improvement over this compound carboxylate. nih.gov
150-Cavity Binders: Analogues designed to bind the 150-cavity have shown significant inhibitory activity, particularly against group-1 neuraminidases. cdnsciencepub.com One of the most potent N1-selective inhibitors, compound 20l , displayed IC₅₀ values of 0.0019, 0.0038, and 0.0067 μM against NAs from three H5N1 viruses. acs.org A triazole-extended analogue, compound 4 , showed a Kᵢ value of 70 nmol/L against N1-containing virus-like particles but was 37-fold less active against a group-2 (N2) subtype, demonstrating selectivity. cdnsciencepub.com Similarly, hydrazide-containing derivatives designed to target the 150-cavity also showed potent inhibition, with compound 17a being significantly more active than this compound carboxylate against H5N1 and H1N1 strains, including the H274Y mutant. researchgate.net
NH2-Sulfonyl Analogues: The inhibitory activities of NH2-sulfonyl this compound analogues varied depending on the nature of the sulfonyl substituent. mdpi.com Generally, shorter alkyl chains on the sulfonyl group resulted in better inhibitory activity. mdpi.com Compound 4a , which features a methylsulfonyl group, was the most effective in this series, with an IC₅₀ value of 3.50 μM against H5N1 neuraminidase. mdpi.comnih.gov Molecular docking simulations suggested that while compound 4a retained most of the key interactions of the parent molecule, its short methylsulfonyl group did not extend into the 150-cavity as initially hoped. mdpi.comnih.gov
Pyrazole-Based Analogues: Several pyrazole-based C-5-NH2-acyl derivatives of this compound demonstrated substantial inhibitory activity against A/H3N2 neuraminidase. mdpi.com Among the synthesized series, compounds 12c and 26b were the most active, with IC₅₀ values of 6.98 ± 0.08 μM and 12.27 ± 0.14 μM, respectively. mdpi.com
Interactive Data Table: Neuraminidase Inhibitory Activity of this compound Analogues
| Compound/Analogue Type | Target Neuraminidase | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |
| Compound 25 (C-5-Amine Modified) | H5N1-NA (Type 1) | IC₅₀: 1.9 nmol/L | cdnsciencepub.com |
| H5N1-NA (Type 2) | IC₅₀: 3.8 nmol/L | cdnsciencepub.com | |
| H5N1-NA (Type 3) | IC₅₀: 6.7 nmol/L | cdnsciencepub.com | |
| Compound 23d (C-5-Amine Modified) | Group-1 NAs | IC₅₀: 0.26 - 0.73 nM | nih.gov |
| Compound 20l (150-Cavity Binder) | H5N1-NA (Virus 1) | IC₅₀: 0.0019 μM | acs.org |
| H5N1-NA (Virus 2) | IC₅₀: 0.0038 μM | acs.org | |
| H5N1-NA (Virus 3) | IC₅₀: 0.0067 μM | acs.org | |
| Compound 4 (Triazole-extended) | N1-containing VLPs | Kᵢ: 70 nmol/L | cdnsciencepub.com |
| N2 subtype | Kᵢ: 2.6 μmol/L | cdnsciencepub.com | |
| Compound 4a (NH2-Sulfonyl) | H5N1-NA | IC₅₀: 3.50 μM | mdpi.comnih.gov |
| Compound 12c (Pyrazole-based) | A/H3N2-NA | IC₅₀: 6.98 ± 0.08 μM | mdpi.com |
| Compound 26b (pyrazole-based) | A/H3N2-NA | IC₅₀: 12.27 ± 0.14 μM | mdpi.com |
Cytotoxic Activity in Cancer Cell Lines (exploratory)nih.gov
Exploratory research has unveiled a potential, yet not fully established, role for this compound and its derivatives beyond their primary antiviral application, particularly in the realm of oncology. researchgate.netresearchgate.netfrontiersin.org Studies have begun to investigate the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines. This research is largely in the preclinical phase, aiming to understand the mechanisms through which this compound might exert anti-cancer activity. researchgate.netspandidos-publications.com
The primary hypothesis for its potential anti-cancer action revolves around the inhibition of human neuraminidase 1 (NEU-1), a sialidase. researchgate.netrsc.org NEU-1 is implicated in the signaling pathways of several growth factor receptors that are crucial for cancer cell survival and proliferation. researchgate.net By inhibiting NEU-1, this compound may disrupt these oncogenic signals. researchgate.netresearchgate.net
Research Findings in Specific Cancer Cell Lines
Liver Cancer:
In vitro studies have demonstrated that this compound can significantly inhibit the growth and migration of human liver cancer cell lines Huh-7 and HepG2. rsc.orgtoku-e.com The compound was found to induce differential effects in these cell lines, triggering apoptosis in Huh-7 cells, while inducing both apoptosis and autophagy in HepG2 cells. rsc.orgtoku-e.com Another study showed that this compound phosphate (B84403) inhibited the proliferation, invasion, and migration of MHCC97H liver cancer cells, while exhibiting lower toxicity to normal human liver cells (LO2). spandidos-publications.com The dose of this compound found to be effective in inhibiting proliferation was notably lower than that of the antiviral drug ribavirin. rsc.org
Pancreatic Cancer:
Research on human pancreatic cancer (PANC1) cells has indicated that this compound inhibits the activity of NEU-1, thereby suppressing signaling pathways that promote cancer cell survival. researchgate.netrsc.org Furthermore, this compound has been shown to overcome the chemoresistance of PANC1 cells to standard chemotherapeutic agents like cisplatin (B142131) and gemcitabine. researchgate.netrsc.org This effect is potentially achieved by reversing the changes in the expression of E-cadherin and N-cadherin, proteins associated with the epithelial-mesenchymal transition (EMT), a process linked to drug resistance. researchgate.netrsc.org
Breast Cancer:
The anti-tumor activity of this compound phosphate has been examined in mouse models using human triple-negative breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. nih.gov In these models, treatment with this compound phosphate reportedly led to a complete ablation of tumor vascularization, tumor growth, and metastasis. nih.gov
Cytotoxic Effects of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Liver Cancer | Huh-7, HepG2 | Inhibited growth and migration; induced apoptosis and/or autophagy. rsc.orgtoku-e.com | rsc.orgtoku-e.com |
| Liver Cancer | MHCC97H | Inhibited proliferation, invasion, and migration. spandidos-publications.com | spandidos-publications.com |
| Pancreatic Cancer | PANC1 | Inhibited NEU-1 activity, suppressed cell survival signals, and overcame chemoresistance to cisplatin and gemcitabine. researchgate.netrsc.org | researchgate.netrsc.org |
| Breast Cancer | MCF-7, MDA-MB-231 | Ablated tumor vascularization, growth, and metastasis in a mouse model. nih.gov | nih.gov |
Research on this compound Analogues
In addition to this compound itself, synthetic analogues derived from shikimic acid have been evaluated for their biological activity. Several of these analogues demonstrated cytotoxic activity against various human cancer cell lines, including KB (a HeLa derivative), MCF-7 (breast cancer), and Lu-1 (lung cancer). researchgate.net Interestingly, the study found that azide analogues were more potent than their corresponding amine counterparts, suggesting that the azide group may be critical for the observed cytotoxicity. researchgate.net
Cytotoxic Activity of this compound Analogues
| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |
|---|---|---|---|---|
| KB | HeLa Derivative | This compound Analogues (Azides) | Exhibited cytotoxic activity. researchgate.net | researchgate.net |
| MCF-7 | Breast Cancer | This compound Analogues (Azides) | Exhibited cytotoxic activity. researchgate.net | researchgate.net |
| Lu-1 | Lung Cancer | This compound Analogues (Azides) | Exhibited cytotoxic activity. researchgate.net | researchgate.net |
Public Health and Policy Implications
Role in Pandemic Preparedness and Response
Oseltamivir has been a cornerstone of global pandemic preparedness strategies for decades. news-medical.net Health authorities have widely recommended its use for both treating and preventing illness caused by various influenza strains, including avian influenza A (H5N1). nih.gov The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have endorsed this compound as a primary therapeutic agent in such scenarios. nih.gov The fundamental strategy behind its role in pandemic preparedness is to have an effective antiviral ready for immediate deployment before a targeted vaccine can be developed and distributed, a process that can take several months. news-medical.netwikipedia.org
During the 2009 H1N1 pandemic, neuraminidase inhibitors, including this compound, were widely deployed. nih.gov Observational studies from this period suggested that early treatment with this compound could reduce the risk of severe outcomes like hospitalization and death in patients with pandemic influenza. nih.gov These findings have reinforced the position of this compound as a critical tool in the arsenal (B13267) against future influenza pandemics. jheor.orghcsp.fr
Stockpiling Strategies
Recognizing the time lag in vaccine production during a pandemic, numerous countries have implemented national strategies to stockpile antiviral drugs, with this compound being the most common choice. news-medical.netwikipedia.org This stockpiling is considered a crucial public health measure to ensure a rapid response capability. kce.fgov.be The World Health Organization has actively encouraged countries to develop such stockpiles as part of their pandemic preparedness plans. asset-scienceinsociety.eu
The rationale for stockpiling is to have a readily available supply of medication to treat the ill and, in some strategies, to provide prophylaxis to essential workers and high-risk populations. news-medical.netnih.gov Mathematical modeling has suggested that the strategic use of a national stockpile could significantly reduce illness and death during a pandemic. nih.gov In the United States, stockpiles have been established at both the federal and state levels, and employers have also been encouraged to maintain their own supplies. news-medical.net
The optimal size of these stockpiles has been a subject of analysis, with some studies suggesting that a stockpile capable of treating 40% to 60% of the population would maximize economic and treatment benefits, respectively. news-medical.net The physical form of the stockpile can vary, from capsules to bulk active powder that can be reconstituted, with specific storage conditions required to maintain its shelf life. kce.fgov.be
However, the practice of personal stockpiling by individuals has raised concerns among public health officials. news-medical.net Disorganized personal stockpiling could lead to shortages for those with active infections and hinder the strategic allocation of a limited resource during a crisis. news-medical.net
Balancing Benefits and Harms in Public Health Recommendations
The public health recommendations for this compound have been the subject of considerable debate, requiring a careful balance of its potential benefits against its harms. While early treatment with this compound has been shown to reduce the duration of influenza symptoms by about a day, its effectiveness in preventing serious complications like pneumonia and hospitalization has been a point of contention. nih.govjheor.orgox.ac.uk
Despite these debates, many public health bodies, including the CDC and WHO, continue to recommend this compound for the treatment of patients who are hospitalized with influenza or are at high risk of developing severe complications. nih.gov This recommendation is often based on observational data from pandemic situations, which suggest a reduction in mortality with early treatment. nih.gov The rationale is that in the context of a severe pandemic, even a modest benefit could have a significant public health impact. jheor.org
The decision-making process for public health recommendations must also consider the potential for antiviral resistance. europa.eu Widespread and inappropriate use of this compound could accelerate the development of resistant influenza strains, diminishing its effectiveness as a crucial pandemic response tool. nsw.gov.au Therefore, recommendations often emphasize targeted use for those who are most likely to benefit.
Influence of Clinical Trial Data Transparency
The case of this compound has become a pivotal example in the global push for greater transparency of clinical trial data. For years, the full dataset from the clinical trials of this compound was not publicly available, leading to uncertainty about its true efficacy and safety profile. jheor.orgumn.edu Initial public health recommendations and government stockpiling decisions were largely based on published studies, many of which were funded by the manufacturer. jheor.orgbmj.com
In 2009, a Cochrane Collaboration review highlighted the lack of access to complete trial data, stating that eight out of ten trials on the drug's effectiveness in reducing complications had not been published. umn.edubmj.com This led to a multi-year campaign by researchers and medical journals, including the BMJ, to compel the manufacturer, Roche, to release the full clinical study reports. umn.edubmj.com
After Roche eventually released the data, an updated Cochrane review published in 2014 revealed that this compound's benefits were more modest than previously thought, and it identified an increased risk of certain harms. jheor.orghaiweb.org The review concluded that there was no strong evidence that this compound reduced hospitalizations or serious influenza complications. haiweb.org This discrepancy between the published literature and the full trial data underscored the significant impact of reporting bias. haiweb.org
The this compound case has had a lasting influence on regulatory and scientific practices. It has been cited as a key reason for new policies promoting the public disclosure of all clinical trial data. haiweb.orghaiweb.org Proponents of data transparency argue that it is essential for protecting public health, preventing wasteful spending on potentially ineffective treatments, and ensuring that healthcare decisions are based on a complete and unbiased evidence base. haiweb.orgreliasmedia.com The controversy has led to increased scrutiny of the evidence underlying public health recommendations and has strengthened the movement towards open access to all clinical trial information. bmj.com
Interactive Data Table: Summary of this compound Efficacy Findings from Key Reviews
| Review/Study | Population | Key Efficacy Findings | Impact on Complications/Hospitalization |
| Cochrane Review (2014) jheor.orghaiweb.org | Healthy adults and children | Reduced time to first symptom alleviation by 16.8 hours in adults and 29 hours in healthy children. nih.gov | No significant reduction in hospitalizations or investigator-defined complications like pneumonia. haiweb.orgnih.gov |
| Roche-sponsored meta-analysis (Secondary Analyses) nih.gov | Patients with laboratory-confirmed influenza | Not the primary focus of the secondary analysis. | Reported a 63% decreased risk in hospitalization for any cause and a 44% decreased risk of antibiotic prescription for lower respiratory disease. nih.gov |
| Observational Studies (H1N1 and H5N1) nih.gov | Hospitalized patients | Risk for death was reportedly cut in half if treatment was initiated within 48 hours of symptom onset. nih.gov | N/A (focused on mortality) |
Future Research Directions
Development of Novel Neuraminidase Inhibitors and Analogues with Improved Resistance Profiles
The emergence of oseltamivir-resistant influenza virus strains, often due to mutations in the neuraminidase (NA) enzyme, is a significant public health concern. frontiersin.orgnews-medical.net A primary goal of future research is the design and synthesis of novel NA inhibitors and this compound analogues that can overcome these resistance mechanisms. acs.orgnih.gov
A common mutation conferring resistance to this compound is the H275Y substitution in the NA gene. asm.orgnih.gov Research has focused on developing derivatives of this compound that can effectively inhibit these mutant strains. acs.orgnih.gov Strategies include modifying the this compound scaffold to exploit the 150-cavity within the neuraminidase active site, which is a distinct structural feature between different NA groups. researchgate.netacs.org For instance, several 5-guanidino- and 5-amidino-based this compound derivatives have been synthesized and have shown comparable effectiveness against various influenza A strains, including those with mutant neuraminidase. acs.orgnih.gov One such derivative, an amidoxime (B1450833) ethyl ester, demonstrated a superior pharmacokinetic profile in rats, comparable to this compound. nih.gov
Another approach involves creating divalent this compound analogues, where two this compound molecules are linked. rsc.org The rationale is that this structure can bind more effectively to the neuraminidase enzyme. rsc.org Furthermore, the development of N-substituted this compound derivatives has yielded compounds with potent inhibitory activity against wild-type and, more importantly, this compound-resistant influenza strains. researchgate.netacs.org For example, compound 21h showed significantly greater potency than this compound carboxylate (OSC) against N1, N8, and the resistant N1-H274Y mutant neuraminidases. acs.org Similarly, compound 43b displayed substantially more potent activity than OSC against mutant NAs of H5N1-H274Y and H1N1-H274Y. researchgate.net
The search for next-generation NA-targeting therapeutics also extends to entirely new classes of molecules. nih.gov Monoclonal antibodies (mAbs) targeting conserved epitopes on the neuraminidase and antiviral Fc-conjugates, which combine a small-molecule NA inhibitor with an immune-stimulating Fc-region, are promising strategies under investigation. nih.govnih.gov Additionally, compounds like nitazoxanide (B1678950) have shown potential by inhibiting the propagation of various influenza strains, including those resistant to this compound. frontiersin.org
Table 1: Investigational this compound Analogues and Novel Neuraminidase Inhibitors
| Compound/Analogue | Target/Strategy | Key Findings | Reference(s) |
|---|---|---|---|
| Amidine 6 and Guanidine 7 | Overcome resistance and unfavorable pharmacokinetics | Effective against a panel of A/H1N1 and A/H3N2 strains and mutant A/H1N1 neuraminidase. | acs.org |
| Amidoxime ethyl ester (9) | Improved pharmacokinetic profile | Exhibited superior oral bioavailability (31% in rats), comparable to this compound (36%). | nih.gov |
| Compound 21h | N-substituted this compound derivative targeting the 150-cavity | 5- to 86-fold more potent than this compound carboxylate against N1, N8, and N1-H274Y mutant NAs. | acs.org |
| Compound 43b | N-substituted this compound derivative targeting the 150-cavity | 62.70- and 5.03-fold more potent than this compound carboxylate against mutant NAs of H5N1-H274Y and H1N1-H274Y, respectively. | researchgate.net |
| AV5080 | Investigational oral neuraminidase inhibitor | Showed enhanced in vitro efficacy compared with this compound and zanamivir (B325) against viruses with reduced inhibition phenotypes. | nih.gov |
| Nitazoxanide | Novel inhibitor | Inhibits propagation of many circulating influenza strains, including those resistant to this compound. | frontiersin.org |
Further Elucidation of Adverse Event Mechanisms
While generally considered safe, this compound has been associated with various adverse events, most notably neuropsychiatric symptoms, nausea, and vomiting. nih.govtandfonline.combmj.com Future research aims to further elucidate the underlying mechanisms of these reactions to better predict and manage them.
Neuropsychiatric adverse events, such as abnormal behavior, delirium, and hallucinations, have been reported, particularly in pediatric patients. nih.govtandfonline.compsychiatryonline.org The exact mechanism remains a subject of debate, with theories suggesting that the influenza virus itself may be a contributing factor. tandfonline.com However, evidence also points to a direct role of this compound. nih.gov Unchanged this compound can cross the blood-brain barrier, although in limited amounts. psychiatryonline.org It is postulated that in the central nervous system (CNS), this compound may interact with various receptors and enzymes. nih.govresearchgate.net Research suggests that this compound can inhibit human monoamine oxidase-A (MAO-A), which is linked to excitatory behaviors. nih.govresearchgate.net Other potential targets for investigation include GABA receptors, NMDA receptors, and nicotinic acetylcholine (B1216132) receptors, which could be related to psychotic reactions, respiratory suppression, and hypothermia, respectively. nih.govresearchgate.net One hypothesis suggests that this compound may dysregulate the balance of excitation and inhibition in the brain by increasing the activation of D2 receptors and reducing GABA-A activity. psychiatryonline.org
Delayed-onset adverse reactions, such as renal disorders, hyperglycemia, and cardiac issues like QT prolongation, may be related to this compound's inhibition of the host's endogenous neuraminidase (sialidase). nih.govtandfonline.com This inhibition could interfere with various physiological processes, including immune responses. nih.govtandfonline.com For example, this compound has been shown to suppress the production of pro-inflammatory cytokines like interferon-gamma and interleukin-6. nih.govtandfonline.com
Nausea and vomiting are the most frequently reported adverse effects of this compound. bmj.comumn.eduresearchgate.net While often considered gastrointestinal in nature, they could also be induced by CNS disturbances, such as increased intracranial pressure. nih.gov Further research is needed to clarify the precise mechanisms behind these common side effects. nih.gov
Real-World Effectiveness and Safety Studies in Diverse Populations
While randomized controlled trials (RCTs) are the gold standard for evaluating drug efficacy, real-world effectiveness and safety studies are crucial for understanding a drug's performance in broader, more diverse patient populations. Future research will continue to focus on the real-world use of this compound, particularly in populations that are often underrepresented in clinical trials, such as young children, the elderly, and individuals with underlying health conditions. nsw.gov.aueuropa.eunih.gov
Studies in adults and adolescents have shown that this compound can reduce the duration of influenza symptoms by approximately a day and may lower the risk of hospitalization. umn.edusciencemediacentre.org However, these benefits are weighed against an increased risk of nausea and vomiting. umn.edusciencemediacentre.org In children, this compound treatment has been associated with a reduction in the incidence of acute otitis media, a common influenza complication. europa.euresearcher.life Some studies have also shown a significant shortening of illness duration in children with influenza A. researcher.life However, other real-world studies have found no statistically significant difference in the total duration of fever in children treated with this compound compared to those who were not. nih.gov
The effectiveness of this compound for seasonal prophylaxis in at-risk populations is another area of ongoing investigation. nsw.gov.au While some evidence suggests a benefit in reducing influenza incidence in long-term care residents and other high-risk adult groups, the quality of older studies has been criticized. nsw.gov.au More recent and robust evidence is needed to guide clinical and public health policy on the use of this compound for seasonal prevention, considering its cost-effectiveness and potential side effects. nsw.gov.au Pharmacovigilance studies using large databases like the FDA Adverse Event Reporting System (FAERS) will also continue to be important for monitoring the real-world safety profile of this compound in different demographic groups. frontiersin.org
Table 2: Summary of this compound Real-World Effectiveness and Safety Findings
| Population | Key Effectiveness Findings | Key Safety Findings | Reference(s) |
|---|---|---|---|
| Adults & Adolescents | Reduces symptom duration by ~21-25 hours; may reduce hospitalization risk. | Increased risk of nausea and vomiting. | umn.edusciencemediacentre.org |
| Children | Reduces incidence of acute otitis media; may shorten illness duration in influenza A. | Induced vomiting is a notable side effect. | bmj.comeuropa.euresearcher.life |
| Elderly & High-Risk Adults | May reduce lower respiratory tract complications; some evidence for prophylactic efficacy in long-term care. | Data on safety in these specific populations is part of ongoing real-world surveillance. | nsw.gov.aueuropa.eu |
Role of this compound in Emerging Viral Threats (e.g., COVID-19 repurposing)
The emergence of novel viral pathogens, such as SARS-CoV-2, the virus that causes COVID-19, has prompted urgent efforts to repurpose existing drugs. This compound was considered a potential candidate for COVID-19 treatment early in the pandemic. frontiersin.orgresearchgate.net The initial hypothesis was that it might inhibit SARS-CoV-2 proteases involved in viral replication, given some structural similarities between the active site of the SARS-CoV spike protein and neuraminidase. researchgate.netpsmid.org
However, in-vitro studies have largely failed to demonstrate that this compound is effective against SARS-CoV-2. frontiersin.orgpsmid.org Despite this, numerous clinical trials were initiated to evaluate its efficacy in COVID-19 patients, either as a monotherapy or in combination with other drugs. psmid.orgimux.comnih.gov Retrospective cohort studies have yielded conflicting results, with some suggesting no benefit or even an increased risk of mortality and disease progression in patients treated with this compound. psmid.org A systematic review and meta-analysis of observational studies found no conclusive evidence to support the use of this compound for COVID-19. psmid.orgplos.org
While the role of this compound in treating COVID-19 appears limited, the experience has highlighted the importance of rapidly evaluating existing antivirals against new viral threats. Future research will likely involve continued screening of this compound and its analogues against other emerging viruses, particularly those where a neuraminidase or a structurally similar enzyme plays a key role in the viral life cycle. The U.S. Centers for Disease Control and Prevention (CDC) continues to recommend this compound as a primary treatment for human infections with avian influenza A viruses, underscoring its importance in preparedness for potential future pandemics. asm.org
Q & A
Q. Key steps :
- Viral inoculation : Intranasal administration of defined influenza strains (e.g., A/Texas/36/91) in seronegative volunteers .
- Treatment protocols : Early intervention (e.g., 28 hours post-inoculation) with dose escalation (75–150 mg twice daily) .
- Outcome metrics : Reduction in viral shedding (AUC titer) and symptom severity scores .
Advanced: What methodologies are used to evaluate the economic impact of this compound in influenza management?
- Probabilistic cost-effectiveness models : Incorporate meta-analysis-derived relative risks (RRs), country-specific cost data, and uncertainty distributions for parameters like hospitalization rates .
- Scenario analyses : Compare direct/indirect costs (e.g., medication, lost productivity) between this compound and usual care, excluding drug costs to isolate healthcare savings .
- Sensitivity testing : Monte Carlo simulations to assess robustness of cost-saving conclusions .
Advanced: How can researchers reconcile contradictory findings on this compound’s impact on complications?
Contradictions arise from population heterogeneity and endpoint definitions. Strategies include :
- Subgroup analysis : Stratify by confirmed influenza status (e.g., ITT vs. ITTI populations) .
- Meta-regression : Adjust for covariates like asthma comorbidity, which attenuates efficacy in pediatric trials .
- Outcome standardization : Differentiate acute bronchitis (reduced with this compound) vs. pneumonia (no significant reduction in ITT) .
Advanced: What chemoenzymatic strategies enable efficient synthesis of this compound?
- Key steps :
- Toluene dioxygenase-mediated dihydroxylation : Generate chiral diols from ethyl benzoate.
- Hetero-Diels-Alder cycloaddition : Construct the cyclohexene core.
- Translocation-elimination : Introduce C4 acetamido functionality via olefin migration .
Advantage : Reduces steps (10 vs. 15+ in traditional routes) and improves enantiomeric purity .
Advanced: How are preclinical models used to assess this compound’s neurological safety profile?
- In vitro : Hippocampal slice assays to measure neuronal excitability changes (e.g., Ro 64-0802 effects on synchronization) .
- In vivo : High-dose toxicity studies in rodents, monitoring blood-brain barrier penetration and behavioral endpoints .
- Mechanistic studies : Carboxylesterase activity assays to quantify prodrug conversion in neural tissue .
Advanced: What are the challenges in meta-analyzing this compound’s efficacy in pediatric populations?
- Heterogeneity : Variability in asthma prevalence, age stratification, and endpoint definitions (e.g., otitis media vs. hospitalization) .
- Statistical approaches : Use restricted mean survival time (RMST) to handle non-proportional hazards in illness duration data .
- Individual patient data (IPD) meta-analysis : Pool raw data to adjust for confounders and perform subgroup analyses (e.g., age <5 vs. 5–18 years) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
